molecular formula C11H16O3 B13012622 Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13012622
M. Wt: 196.24 g/mol
InChI Key: JNSTWUYHQQEQCU-UHFFFAOYSA-N
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Description

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a five-membered ring, a six-membered ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxobicyclo[32One common method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 .

Industrial Production Methods

While specific industrial production methods for Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Depending on the nucleophile, products can include amides or esters.

Scientific Research Applications

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylate form, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. Its rigidity and functional group diversity make it a valuable scaffold in synthetic and medicinal chemistry .

Biological Activity

Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of various pharmacologically active molecules. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an oxabicyclo framework. Its molecular formula is C10H14O3C_{10}H_{14}O_3, with a molecular weight of approximately 182.22 g/mol. The unique stereochemistry of this compound is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of tropane alkaloids, which exhibit a variety of pharmacological effects, including:

  • Anticholinergic Activity : Some derivatives have shown potential in modulating neurotransmitter systems, particularly those involving acetylcholine receptors.
  • Dopamine Receptor Interaction : Research indicates that certain analogs may selectively inhibit dopamine transporters (DAT) while sparing serotonin transporters (SERT), suggesting potential applications in treating disorders like ADHD and Parkinson's disease .

Structure-Activity Relationship (SAR)

A comprehensive understanding of the SAR for Ethyl 8-oxobicyclo[3.2.1]octane derivatives has been established through various studies:

Compound NameBiological ActivityKey Findings
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylateModerate DAT inhibitionDemonstrated a selectivity ratio of 177-fold for DAT over SERT .
8-Oxabicyclo[3.2.1]octane-3-carboxylic acidAntimicrobial propertiesExhibited significant activity against various bacterial strains .
N-Carbethoxy-4-tropinoneAnalgesic effectsShowed promising results in pain models .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques, emphasizing enantioselective approaches to ensure high purity and yield:

  • Asymmetric Synthesis : Utilizing chiral catalysts to achieve stereoselective outcomes.
  • Stille Cross-Coupling : Employed for constructing biaryl compounds that serve as intermediates .
  • Desymmetrization Processes : Starting from achiral precursors to form the bicyclic structure with desired stereochemistry .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of Ethyl 8-oxobicyclo[3.2.1]octane derivatives on rodent models, focusing on their impact on dopamine and serotonin levels. The results indicated that specific derivatives could modulate neurotransmitter release, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Agrochemical Applications

Research into the agrochemical potential of this compound revealed its efficacy as a growth regulator in certain plant species, enhancing growth rates and pest resistance . This opens avenues for developing environmentally friendly agricultural chemicals.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-9H,2-6H2,1H3

InChI Key

JNSTWUYHQQEQCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)C2=O

Origin of Product

United States

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